5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole
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Overview
Description
5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound is notable for its unique structure, which combines an oxazole ring with an isoxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, which allows for better control over reaction conditions and improved safety profiles. For example, the use of Deoxo-Fluor® in a flow reactor packed with manganese dioxide can achieve high yields of the desired product without the need for additional purification .
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a common reaction, typically achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles in the presence of a base
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(oxazolin-2-yl)pyridine: Another compound with oxazoline rings, used in coordination chemistry.
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A compound with an isoxazole ring, investigated for its inhibitory activity against BRD4.
Uniqueness
5-(4,5-Dihydrooxazol-2-yl)-3-methylisoxazole is unique due to its combined oxazole and isoxazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
7186-60-9 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(11-9-5)7-8-2-3-10-7/h4H,2-3H2,1H3 |
InChI Key |
DIIDNIYAEXOTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=NCCO2 |
Origin of Product |
United States |
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